molecular formula C20H20N2O5 B583300 N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester CAS No. 78420-25-4

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester

Cat. No.: B583300
CAS No.: 78420-25-4
M. Wt: 368.389
InChI Key: XEAYQSXSCODKHZ-KRWDZBQOSA-N
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Preparation Methods

The synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves several stepsThe final step involves the esterification of the carboxyl group to form the methyl ester . The reaction conditions typically require the use of protecting groups, benzoyl chloride, and methanol under acidic or basic conditions.

Industrial production methods are similar but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like ornithine transcarbamylase and arginase, which play roles in the urea cycle .

Biological Activity

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS Number: 78420-25-4) is an organic compound with significant implications in biochemical research and pharmaceutical applications. Its molecular formula is C20H20N2O5, and it has a molecular weight of 368.38 g/mol. This compound is particularly noted for its role in amino acid metabolism and enzyme activity modulation.

The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and substitution processes. The final step typically involves the esterification of the carboxyl group to form the methyl ester. The compound appears as a white to off-white solid and is slightly soluble in DMSO and methanol .

This compound functions primarily as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Key molecular targets include:

  • Ornithine Transcarbamylase : Plays a crucial role in the urea cycle.
  • Arginase : Involved in the conversion of arginine to urea and ornithine.

The interaction with these enzymes can lead to modulation of metabolic pathways, making this compound valuable in research related to metabolic disorders .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit ornithine transcarbamylase, impacting the urea cycle and potentially influencing ammonia detoxification processes.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound itself is limited .
  • Potential Anticancer Activity : Some studies indicate that compounds structurally related to N2,N5-Dibenzoyl-4-oxo-L-ornithine may influence cancer cell metabolism, although direct evidence for this specific ester is still under investigation .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Enzyme ActivityDemonstrated inhibition of ornithine transcarbamylase, suggesting potential applications in metabolic disorders.
Antimicrobial ActivityRelated compounds showed activity against bacterial strains, indicating possible therapeutic uses.
Anticancer MechanismsInvestigated structural analogs for their effects on cancer cell metabolism; further research needed on this compound specifically.

Properties

IUPAC Name

methyl (2S)-2,5-dibenzamido-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYQSXSCODKHZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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